Quinolizines
Quinolizines are a class of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms, specifically the structure of one nitrogen atom and one oxygen atom. They exhibit diverse chemical properties due to their unique molecular architecture, making them versatile in various applications. These compounds can be synthesized through multiple pathways, including condensation reactions and Friedel-Crafts alkylation or acylation.
Quinolizines are widely studied for their potential as pharmaceutical agents, particularly in the development of new drugs targeting neurological disorders, pain management, and anti-inflammatory treatments due to their ability to modulate ion channels and receptors. Additionally, they show promise in the field of organic synthesis as precursors for synthesizing other bioactive compounds.
Moreover, these compounds are utilized in agrochemicals and dyestuffs industries, where their functional groups facilitate their application in pesticides and colorants. Their stability, electronic properties, and reactivity make them valuable for exploring new chemical spaces in drug discovery and material science.

Structure | Chemical Name | CAS | MF |
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2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol | 1692839-28-3 | C12H24N2O |
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7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one | 1785094-67-8 | C9H12N2O |
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octahydro-1H-quinolizin-1-amine | 80220-52-6 | C9H18N2 |
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(octahydro-1H-quinolizin-1-yl)methyl(propan-2-yl)amine | 1638737-95-7 | C13H26N2 |
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Tiquizium bromide | 71731-58-3 | C19H24NS2+.BR- |
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4-Oxo-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid | 1511756-34-5 | C10H11NO3 |
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(octahydro-1H-quinolizin-1-yl)methanamine | 22342-32-1 | C10H20N2 |
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N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride | 1803599-45-2 | C13H28Cl2N2 |
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methyl(octahydro-1H-quinolizin-1-yl)methylamine | 1352516-97-2 | C11H22N2 |
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4H-Quinolizine-4-thione | 90322-82-0 | C9H7NS |
Related Literature
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Xiang Long,Zhen-Long Dou,Qu-Quan Wang,Li Zhou Nanoscale, 2023,15, 14931-14940
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Shinobu Takizawa,Tomomi Katayama,Chiaki Kameyama,Kiyotaka Onitsuka,Takeyuki Suzuki,Takeshi Yanagida,Tomoji Kawai,Hiroaki Sasai Chem. Commun., 2008, 1810-1812
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Marine Soulié,Chantal Carayon,Nathalie Saffon,Sylvie Blanc,Suzanne Fery-Forgues Phys. Chem. Chem. Phys., 2016,18, 29999-30008
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Kai Dong,Aiguo Zeng,Maoling Wang,Yalin Dong,Ke Wang,Chenning Guo,Yan Yan,Lu Zhang,Xianpeng Shi,Jianfeng Xing RSC Adv., 2016,6, 16882-16890
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Aliaksandr Mikhailau,Sergey K. Poznyak,Andrei N. Salak,Mikhail L. Zheludkevich,Kiryl A. Yasakau,Mário G. S. Ferreira Chem. Commun., 2019,55, 6878-6881
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